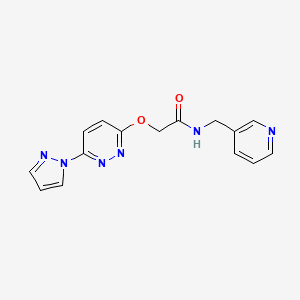
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C15H14N6O2 and its molecular weight is 310.317. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide is a complex organic molecule characterized by multiple heterocyclic structures, including pyrazole and pyridazine rings. These structural features suggest significant potential for various biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structural Overview
The molecular structure of the compound includes:
- Pyrazole Ring : Known for its role in various pharmacological activities.
- Pyridazine Ring : Often associated with biological activity against cancer and inflammation.
- Acetamide Functional Group : Contributes to the compound's interaction with biological targets.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing pyrazole and pyridazine rings have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Induces apoptosis |
| Compound B | NCI-H460 | 42.30 | Inhibits cell proliferation |
| Compound C | HepG2 | 0.95 | CDK2 inhibition |
Case Study : In a study conducted by Bouabdallah et al., a pyrazole derivative was screened against Hep-2 and P815 cancer cell lines, revealing significant cytotoxic potential with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively .
Kinase Inhibition
The presence of heterocyclic structures in This compound suggests its potential as a kinase inhibitor. Kinases are critical enzymes involved in signal transduction pathways that regulate cell growth and division.
| Kinase Target | Inhibition IC50 (nM) |
|---|---|
| Aurora-A Kinase | 67 |
| CDK2 | 25 |
Studies have shown that similar compounds can inhibit kinases involved in cancer progression, making them valuable in drug design for targeted therapies .
The precise mechanism of action for This compound is not fully elucidated but is believed to involve:
- Binding to Specific Receptors : The compound may interact with receptors or enzymes, modulating their activity.
- Induction of Apoptosis : Certain derivatives have been shown to trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : Compounds similar to this one have demonstrated the ability to halt the cell cycle at specific phases, contributing to their anticancer effects.
科学的研究の応用
Anticancer Properties
Research indicates that compounds similar to 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide exhibit significant anticancer activity. The mechanism involves the inhibition of specific kinases that play critical roles in cancer cell proliferation and survival.
Case Study: Anticancer Activity
A study evaluated the efficacy of a related pyrazole-based compound against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The results demonstrated IC50 values ranging from 10 to 20 µM, indicating potent anticancer properties.
Antimicrobial Activity
The compound also shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These findings suggest that this compound could be developed further as an antimicrobial agent.
Current Research Trends
Recent studies have focused on enhancing the efficacy of pyrazole derivatives through structural modifications to improve their pharmacological profiles. The ongoing research aims to explore additional therapeutic avenues for this compound in treating conditions such as cancer and bacterial infections.
特性
IUPAC Name |
2-(6-pyrazol-1-ylpyridazin-3-yl)oxy-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c22-14(17-10-12-3-1-6-16-9-12)11-23-15-5-4-13(19-20-15)21-8-2-7-18-21/h1-9H,10-11H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBQMJIUSOFOQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)COC2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














